molecular formula C8H14N2O3 B13204921 Ethyl 2-oxo-2-(piperazin-1-yl)acetate

Ethyl 2-oxo-2-(piperazin-1-yl)acetate

Cat. No.: B13204921
M. Wt: 186.21 g/mol
InChI Key: GRCMHZASUBOSKM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(piperazin-1-yl)acetate is an organic compound that belongs to the class of alpha amino acids and derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 2-oxo-2-(piperazin-1-yl)acetate involves the reaction of piperazine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may produce ethyl 2-hydroxy-2-(piperazin-1-yl)acetate .

Scientific Research Applications

Ethyl 2-oxo-2-(piperazin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-oxo-2-(piperazin-1-yl)acetate, also known as Ethyl 2-oxo-piperazine acetate, is a compound that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has a molecular formula of C10_{10}H14_{14}N2_{2}O3_{3} and a molecular weight of approximately 198.23 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, the compound demonstrated a dose-dependent reduction in inflammation.

Dose (mg/kg)Edema Inhibition (%)Time (h)Reference
5301
2548.93
12563.13

The anti-inflammatory activity was comparable to diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID).

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of adhesion molecules and cytokines involved in inflammatory responses, such as NF-kappa-B activation .
  • Apoptosis Induction : It promotes apoptosis in endothelial cells through FOXO1-dependent pathways, influencing chemotaxis and cell survival .

Case Study: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth and biofilm formation, suggesting its potential use in treating bacterial infections .

Case Study: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory properties, the compound was administered to rats prior to inducing inflammation with carrageenan. Results showed significant reductions in paw edema, supporting its role as an effective anti-inflammatory agent .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 2-oxo-2-piperazin-1-ylacetate

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)7(11)10-5-3-9-4-6-10/h9H,2-6H2,1H3

InChI Key

GRCMHZASUBOSKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCNCC1

Origin of Product

United States

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